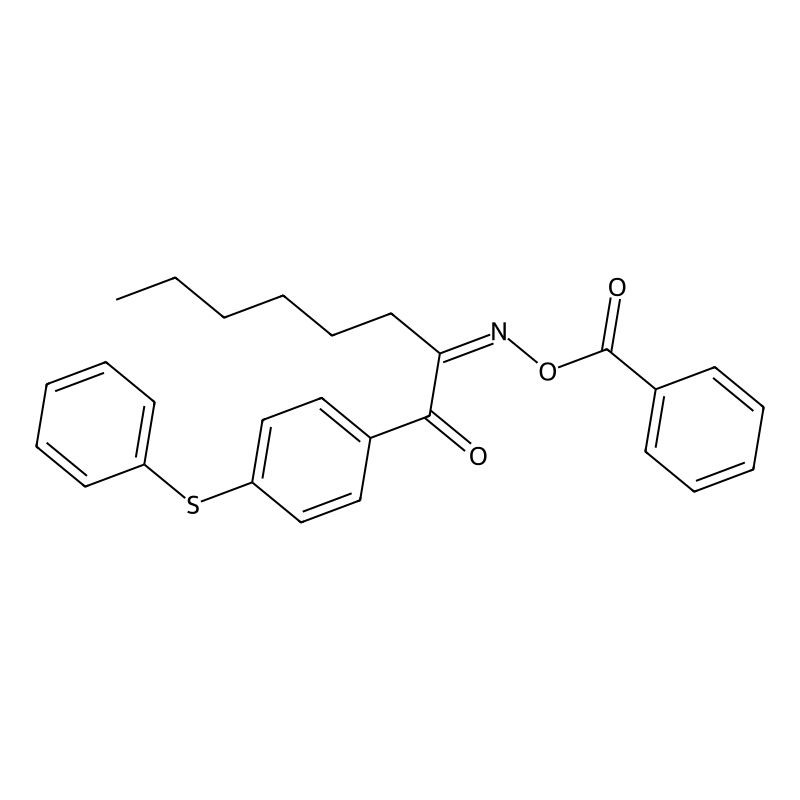1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) has the molecular formula C27H27NO3S and a molecular weight of approximately 445.57 g/mol. This compound features a phenylthio group attached to one end of the octanedione backbone and an O-benzoyloxime functional group at the other end. Its structure contributes to its properties as a photoinitiator in polymerization processes .
The specific mechanism of action for 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) as a photoinitiator is not available in open-source literature. However, the general mechanism for photoinitiators involves light absorption followed by fragmentation to generate free radicals that initiate polymerization [].
Photoinitiators
Photosensitive Materials
The combination of the photoinitiating group and the aromatic groups in the molecule suggests 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) could be useful in various photosensitive materials. These materials undergo a change in properties upon exposure to light. The presence of the aromatic groups can also influence the absorption properties of the molecule, making it potentially tunable for specific wavelengths of light [].
The synthesis of 1,2-octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) typically involves multi-step organic synthesis techniques. Common methods include:
- Condensation Reactions: These are used to form the dione structure from simpler precursors.
- Oxime Formation: The O-benzoyloxime group is introduced through reaction with benzoyl chloride followed by treatment with hydroxylamine.
- Functional Group Modifications: Additional steps may involve protecting or modifying functional groups to achieve the desired reactivity and stability .
This compound finds extensive use in various fields:
- Photoinitiators: Utilized in UV-curable coatings and inks where rapid polymerization is required.
- Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
- Biochemical Research: Potential applications in studying reaction mechanisms due to its reactive nature .
Interaction studies involving 1,2-octanedione derivatives focus on their reactivity with various substrates under UV light conditions. These studies help elucidate mechanisms of action in polymerization processes and assess their efficiency as photoinitiators. Understanding these interactions is crucial for optimizing their use in industrial applications .
Several compounds share structural or functional similarities with 1,2-octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime). Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,2-Octanedione | C8H14O2 | Simple dione without phenylthio or oxime groups |
| Benzophenone | C13H10O | Well-known photoinitiator without the dione structure |
| Thioether derivatives | Varies | Similar phenylthio functional groups but different backbones |
Uniqueness
The uniqueness of 1,2-octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) lies in its combination of a long carbon chain dione structure with both phenylthio and oxime functionalities. This combination enhances its reactivity and applicability as a photoinitiator compared to simpler compounds like benzophenone or straight-chain diones.
IUPAC Naming and Structural Features
The compound’s systematic name reflects its dione backbone and substituents:
- 1,2-Octanedione: A diketone structure with two carbonyl groups at positions 1 and 2.
- 1-(4-(phenylthio)phenyl): A phenylthio substituent attached to the phenyl ring at the para position.
- 2-(O-benzoyloxime): An oxime ester group derived from benzoyl chloride, forming a stable N–O bond.
Structural Representation
| Component | Description |
|---|---|
| Core Backbone | 1,2-Octanedione (C₈H₁₄O₂) |
| Aromatic Substituent | 4-(Phenylthio)phenyl (C₁₂H₉S) |
| Photoreactive Group | O-Benzoyloxime (C₇H₅NO₃) |
The SMILES notation C(C1=CC=C(SC2=CC=CC=C2)C=C1)(=O)C(=NOC(=O)C1=CC=CC=C1)CCCCCC and InChI InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3 encapsulate its connectivity.
Historical Development and Discovery
Origins and Synthetic Pathways
The development of OXE-01 traces to Friedel-Crafts acylation and oximation techniques. Key steps include:
- Friedel-Crafts Acylation: Diphenyl sulfide reacts with n-octanoyl chloride in dichloroethane using AlCl₃ as a catalyst to form 1-(4-phenylthio-phenyl)-oct-1-one.
- Oximation and Benzoylation: The ketone intermediate undergoes nitrosation with isoamyl nitrite and subsequent benzoylation to yield the oxime ester.
Patent Overview
Patents such as CN103980171A and US11236101B2 detail optimized synthesis routes, emphasizing anhydrous conditions and low-temperature controls to maximize yields (45–91%).
Academic and Industrial Milestones
- Early 2000s: Initial studies highlighted OXE-01’s oxygen resistance in radical polymerization, critical for ambient UV curing.
- 2020: Research demonstrated its role in enhancing dark polymerization via oxygen quenching, enabling denser polymer networks.
- 2023: Phenothiazine-based analogs expanded visible-light applications, though OXE-01 remains dominant in UV-A-driven processes.
Industrial and Academic Relevance
Applications in Advanced Manufacturing
OXE-01 is integral to UV-curable photoresists, LCD color filters, and 3D printing inks, where its high sensitivity and low yellowing are advantageous.
Mechanistic Insights
OXE-01 operates as a Type I photoinitiator, generating radicals via N–O bond cleavage under UV exposure. The 4-(phenylthio)phenyl group enhances electron delocalization, stabilizing radicals and reducing recombination. In oxygen-rich environments, its bulky substituents limit radical quenching, promoting dark polymerization post-irradiation.
Comparative Analysis of Photoinitiation Mechanisms
| Parameter | OXE-01 | Conventional Photoinitiators |
|---|---|---|
| Absorption Peak | 365 nm (main), 395 nm (shoulder) | 250–350 nm (typically narrower) |
| Oxygen Sensitivity | Low (enhanced dark polymerization) | High (inhibited by oxygen) |
| Thermal Stability | Stable up to 217–220°C (distillation) | Lower decomposition temperatures |
Structural and Functional Optimization
Influence of Substituents on Photoreactivity
The 4-(phenylthio)phenyl group and O-benzoyloxime synergize to:
- Extend π-conjugation, shifting absorption to longer wavelengths.
- Stabilize radicals via electron-withdrawing effects, prolonging their lifetime.
Challenges and Innovations
While OXE-01 excels in UV-A applications, visible-light adaptations remain limited. Recent phenothiazine-based analogs address this gap, though OXE-01 retains dominance in high-precision microelectronics.
XLogP3
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








